molecular formula C19H13ClFN5O2 B2584614 N-(4-chlorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852450-42-1

N-(4-chlorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2584614
CAS No.: 852450-42-1
M. Wt: 397.79
InChI Key: BCNGJFXBLMTFRZ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a potent and selective investigational inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical cytoplasmic tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway , which plays a fundamental role in the development, differentiation, and activation of B-cells. This compound acts through a unique mechanism by forming a covalent bond with the cysteine 481 residue in the active site of BTK, leading to sustained and irreversible inhibition of its enzymatic activity. The primary research value of this compound lies in its application for studying dysregulated B-cell signaling in various pathological contexts. It is a vital tool for in vitro and in vivo investigations into the mechanisms driving B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases like rheumatoid arthritis, where BTK has been identified as a promising therapeutic target . By selectively blocking BTK-dependent signaling cascades, researchers can elucidate the specific contributions of this kinase to cell proliferation, survival, and migration, thereby validating new targets and exploring potential resistance mechanisms.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN5O2/c20-12-1-5-14(6-2-12)24-17(27)10-25-11-22-18-16(19(25)28)9-23-26(18)15-7-3-13(21)4-8-15/h1-9,11H,10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNGJFXBLMTFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Compound ID Core Structure Substituents Molecular Weight Melting Point (°C) Key Features
Target Compound Pyrazolo[3,4-d]pyrimidinone 4-chlorophenyl (acetamide), 4-fluorophenyl (pyrazole), oxo group ~550 (estimated) Not reported Balanced lipophilicity, potential kinase binding
10a Pyrazolo[3,4-d]pyrimidinone 4-chlorophenyl, 4-fluorophenyl, thioxo group, sulfonamide (thiazol-2-yl) 714.01 131–132 Thioxo group, anti-HIV1 activity
10b Pyrazolo[3,4-d]pyrimidinone 4-chlorophenyl, 4-fluorophenyl, thioxo group, sulfonamide (4-methylpyrimidin-2-yl) 722.76 138–140 Methylpyrimidine substitution, enhanced stability
4f Pyrazolo[3,4-b]pyridine 4-chlorophenyl, 4-fluorophenyl, methyl group, phenyl 486 214–216 Pyridine core, higher melting point
Ev4 Compound Pyrazolo[3,4-d]pyrimidinone 4-fluorophenyl (pyrazole), 2-(trifluoromethyl)phenyl (acetamide) ~560 (estimated) Not reported Trifluoromethyl group, increased electronegativity
Key Observations:
  • Core Heterocycle: The pyrazolo[3,4-d]pyrimidinone core in the target compound and 10a/10b/Ev4 contrasts with the pyrazolo[3,4-b]pyridine in 4f, which may alter π-π stacking interactions in biological targets .
  • The trifluoromethyl group in Ev4 increases electronegativity, possibly improving target binding but raising synthetic complexity . The methyl group in 4f enhances lipophilicity, correlating with its higher melting point and crystalline stability .

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